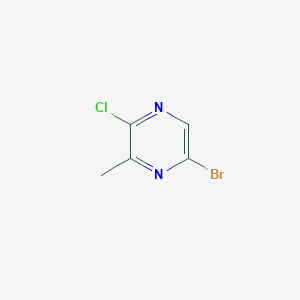

2,6-二氯吡啶-3,5-二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

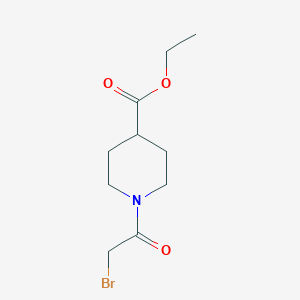

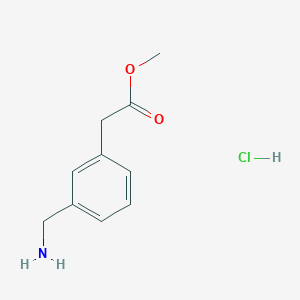

2,6-Dichloropyridine-3,5-dicarbonitrile (2,6-DCP-3,5-DCN) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is widely used in a variety of industries such as pharmaceuticals, agrochemicals, and dyes. 2,6-DCP-3,5-DCN has been used as an intermediate for the synthesis of other organic compounds, as well as a reagent for the synthesis of novel organic compounds.

科学研究应用

医药研究

2,6-二氯吡啶-3,5-二腈: 被用于合成具有潜在药理学性质的化合物。 它作为具有抗菌、抗过敏、解热、抗过敏和抗癌活性的分子的前体 . 该化合物的多功能性使得探索可能导致医学治疗突破的新药物成为可能。

农用化学品合成

该化合物在农用化学品合成中得到应用。 其衍生物可以设计为杀虫剂或除草剂,为作物保护提供必要的工具,并有助于农业生产力 .

染料制造

在工业化学领域,2,6-二氯吡啶-3,5-二腈用作生产染料的中间体。 这些染料适用于纺织品、油墨和涂料,突出了该化合物在各种制造过程中的作用 .

未来方向

作用机制

Target of Action

Unfortunately, the specific biological targets of 2,6-Dichloropyridine-3,5-dicarbonitrile are not well-documented in the literature. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals .

Mode of Action

It’s known that the compound has electron-withdrawing cn groups, causing considerable acidity of the h atom in position 4 . This property may give rise to important non-conventional intermolecular interactions .

Biochemical Pathways

It’s known that the compound is synthesized through a reaction of 2,6-dichloropyridine with a chlorinating agent (such as zinc chloride) to produce 2,6-dichloropyridine-3-nitrile, which is then reacted with potassium phthalimide (or other appropriate nitrile selective reducing agent) to yield 2,6-dichloropyridine-3,5-dicarbonitrile .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3217±370 °C and a predicted density of 158±01 g/cm3 .

Result of Action

It’s known that the compound forms chains via c1—cl1···n2ii and c5—cl2···n3iii interactions into layers .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

生化分析

Biochemical Properties

2,6-Dichloropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .

Cellular Effects

The effects of 2,6-Dichloropyridine-3,5-dicarbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2,6-Dichloropyridine-3,5-dicarbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction can result in the accumulation of substrates and the inhibition of downstream metabolic processes. Furthermore, 2,6-Dichloropyridine-3,5-dicarbonitrile can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2,6-Dichloropyridine-3,5-dicarbonitrile in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2,6-Dichloropyridine-3,5-dicarbonitrile can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,6-Dichloropyridine-3,5-dicarbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes, including enzyme inhibition, altered metabolic pathways, and potential toxic effects. Studies have shown that high doses of 2,6-Dichloropyridine-3,5-dicarbonitrile can lead to adverse effects such as liver toxicity and oxidative stress .

Metabolic Pathways

2,6-Dichloropyridine-3,5-dicarbonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the inhibition of their activity and subsequent changes in metabolic flux. The compound can also affect the levels of specific metabolites, resulting in altered metabolic profiles. These interactions highlight the importance of understanding the metabolic pathways influenced by 2,6-Dichloropyridine-3,5-dicarbonitrile for its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2,6-Dichloropyridine-3,5-dicarbonitrile within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 2,6-Dichloropyridine-3,5-dicarbonitrile within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2,6-Dichloropyridine-3,5-dicarbonitrile is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2,6-Dichloropyridine-3,5-dicarbonitrile can provide insights into its mechanisms of action and potential therapeutic applications .

属性

IUPAC Name |

2,6-dichloropyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2N3/c8-6-4(2-10)1-5(3-11)7(9)12-6/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLIQKMDXWUFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

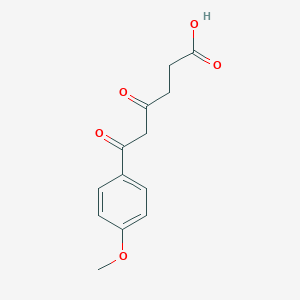

C1=C(C(=NC(=C1C#N)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357317 |

Source

|

| Record name | 2,6-dichloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151229-84-4 |

Source

|

| Record name | 2,6-dichloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the structural features of 2,6-Dichloropyridine-3,5-dicarbonitrile and how do they influence its self-assembly?

A1: 2,6-Dichloropyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a pyridine ring with two chlorine atoms at the 2 and 6 positions, and two nitrile groups at the 3 and 5 positions. X-ray crystallography reveals that this molecule is essentially planar []. This planar structure, along with the presence of chlorine atoms and nitrile groups, allows for specific intermolecular interactions. It forms chains through C-H⋯N interactions between the nitrile nitrogen and a hydrogen atom of an adjacent molecule. These chains are further connected by C-Cl⋯N interactions, creating layers within the crystal lattice [].

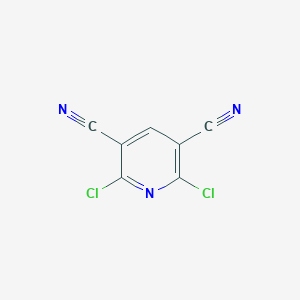

Q2: How is 2,6-Dichloropyridine-3,5-dicarbonitrile utilized in the synthesis of larger supramolecular structures?

A2: 2,6-Dichloropyridine-3,5-dicarbonitrile serves as a key building block in the synthesis of triptycene-derived diazadioxacalixarenes []. This is achieved through a two-step SNAr reaction with 2,7-diaminotriptycene and subsequently with 2,7-dihydroxytriptycene. Notably, the reaction with 2,7-diaminotriptycene produces a trimer where the two pyridine rings are positioned on the same side of the triptycene unit, and the chlorine atoms point in the same direction []. This specific orientation facilitates further cyclization reactions with 2,7-dihydroxytriptycene, leading to the formation of the desired diazadioxacalixarenes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

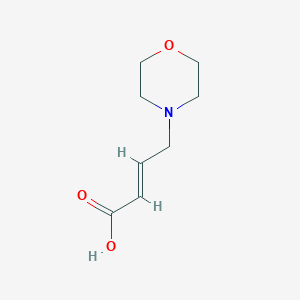

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)

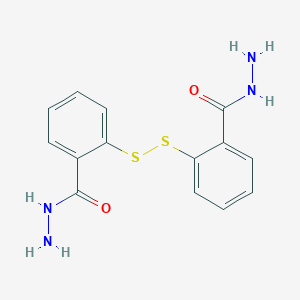

![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)